molecular formula C4H8O2 B1221721 Isopropyl formate CAS No. 625-55-8

Isopropyl formate

Cat. No.: B1221721
CAS No.: 625-55-8
M. Wt: 88.11 g/mol
InChI Key: RMOUBSOVHSONPZ-UHFFFAOYSA-N
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Description

Isopropyl formate (CAS 625-55-8; HC(O)OCH(CH₃)₂) is an ester derived from formic acid and isopropanol. It is a volatile organic compound (VOC) with applications in flavoring agents, solvents, and intermediates in organic synthesis. Structurally, it features a formate group (-OCHO) bonded to an isopropyl moiety, leading to distinct physicochemical properties such as polarity, volatility, and reactivity .

Key characteristics include:

  • Isomerization Dynamics: Ultrasonic relaxation studies reveal cis-trans isomerization via rotation about the carboxyl C–O bond, with an enthalpy difference of 3.7 ± 0.5 kcal/mol and activation enthalpy of 5.8 ± 0.4 kcal/mol .
  • Atmospheric Reactivity: Reacts with OH radicals (rate coefficient: $2.4 \times 10^{-12}$ cm³ molecule⁻¹ s⁻¹) and Cl radicals ($1.75 \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹), producing acetic formic anhydride (43%), acetone (43%), and HCOOH (15–20%) as major oxidation products .

Properties

IUPAC Name

propan-2-yl formate
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InChI

InChI=1S/C4H8O2/c1-4(2)6-3-5/h3-4H,1-2H3
Source PubChem
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InChI Key

RMOUBSOVHSONPZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)OC=O
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID2027258
Record name Isopropyl formate
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Molecular Weight

88.11 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [HSDB], Liquid, colourless liquid with a fruity, ether-like odour
Record name Isopropyl formate
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Boiling Point

68.2 °C at 760 mm Hg, BP: 63.3 °C, 67.00 to 70.00 °C. @ 760.00 mm Hg
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Flash Point

22 °F (closed cup)
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Solubility

Slightly sol in water, Sol in alcohol, ether, and acetone, 20.7 mg/mL at 25 °C, slightly soluble in water; completely miscible with alcohol, ether, and most organic solvents
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Density

0.8728 at 20 °C/4 °C, 0.877-0.883 (20°)
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Record name Isopropyl formate
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Vapor Density

3.03 (Air= 1)
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Vapor Pressure

138.0 [mmHg], Vapor pressure: 100 mm Hg at 17.8 °C, 138 mm Hg at 25 °C
Record name Isopropyl formate
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Color/Form

Colorless liquid

CAS No.

625-55-8
Record name Isopropyl formate
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Record name Formic acid, 1-methylethyl ester
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Melting Point

-80 °C
Record name Isopropyl formate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl formate can be synthesized through the esterification of formic acid with isopropanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid. The process can be summarized as follows: [ \text{HCOOH} + \text{CH}_3\text{CH(OH)CH}_3 \rightarrow \text{HCOOCH(CH}_3\text{)}_2 + \text{H}_2\text{O} ] In this reaction, formic acid (HCOOH) reacts with isopropanol (CH3CH(OH)CH3) to produce this compound (HCOOCH(CH3)2) and water (H2O). The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in a three-necked flask equipped with an oil-water separator and a thermometer. The mixture of formic acid, isopropanol, concentrated sulfuric acid, and benzene is heated and refluxed until the anhydrous fraction appears. The layers are then separated, and the organic layer is washed, neutralized, dried, and distilled under reduced pressure to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Flavoring and Fragrance Industry

Isopropyl formate is primarily recognized for its role as a flavoring agent and fragrance component . It possesses a pleasant aroma reminiscent of fruit, making it suitable for use in food products and perfumes.

  • Flavoring Agent : It has been detected in several foods, including robusta coffee, common mushrooms, and various fruits. This suggests its potential as a flavor enhancer or additive in culinary applications .
  • Fragrance Agent : Its ethereal scent allows it to be incorporated into perfumes and scented products, enhancing their olfactory appeal .

Solvent Applications

This compound is also utilized as a solvent in various chemical processes due to its miscibility with organic solvents.

  • Solvent Properties : It is completely miscible with alcohol and ether, making it effective for dissolving a wide range of organic compounds . This property is particularly useful in laboratories and industrial settings where solvent versatility is required.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a precursor or intermediate in the production of other chemical compounds.

  • Chemical Reactions : It can undergo various reactions to yield different products, which can be applied in pharmaceuticals and agrochemicals. Its reactivity allows it to participate in esterification and transesterification reactions .

Potential Biomarker

Recent studies suggest that this compound may serve as a biomarker for certain food consumption patterns.

  • Biomarker Research : Its presence in specific foods could be leveraged to trace dietary habits or food intake through analytical chemistry methods . This application could be significant in nutritional studies or food science research.

Case Study 1: Flavor Profile Analysis

A study conducted on the flavor profile of robusta coffee highlighted the presence of this compound as a contributing factor to its aromatic qualities. The compound was detected but not quantified, indicating its role as a secondary flavor component that enhances the overall sensory experience of the beverage .

Case Study 2: Synthesis of Esters

In an experimental setup aimed at synthesizing esters from carboxylic acids, this compound was used as an esterifying agent. The results demonstrated efficient conversion rates and high yields of the desired esters, showcasing its utility in synthetic organic chemistry applications .

Mechanism of Action

The mechanism of action of isopropyl formate involves its interaction with molecular targets and pathways. In atmospheric chemistry, this compound undergoes oxidation by hydroxyl radicals (OH) and chlorine atoms (Cl), leading to the formation of various products. The proposed mechanisms include α-ester rearrangement reactions, novel isomerization pathways, and chemically activated intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Isopropyl formate belongs to the ester family, sharing functional groups with compounds like isopropyl acetate (CAS 108-21-4) and tert-butyl formate (HC(O)OC(CH₃)₃). Below is a detailed comparison:

Property This compound Isopropyl Acetate tert-Butyl Formate
Molecular Formula C₄H₈O₂ C₅H₁₀O₂ C₅H₁₀O₂
Boiling Point Not explicitly reported† 89–90°C ~90–95°C (estimated)
Vapor Pressure Not explicitly reported† 3571.95 kPa at 538 K Lower than this compound (due to bulkier tert-butyl group)
Reactivity with OH $2.4 \times 10^{-12}$ cm³ molecule⁻¹ s⁻¹ $1.1 \times 10^{-12}$ cm³ molecule⁻¹ s⁻¹ (estimated) Reacts primarily with Cl ($1.45 \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹)
Oxidation Products Acetic formic anhydride, acetone, HCOOH Acetic acid, isopropanol, CO₂ (common ester degradation) Acetone, formaldehyde, CO₂

Spectroscopic Differences

  • 13C NMR Shifts : Protonation of this compound deshields the carbonyl carbon by 23.4 ppm, significantly higher than in isopropyl acetate (22.9 ppm) or sec-butyl acetate (21.5 ppm). This reflects stronger electronic effects in formate esters due to the absence of an α-methyl group .
  • Steric Effects : The isopropyl group in this compound introduces steric hindrance, reducing its susceptibility to nucleophilic attack compared to methyl or ethyl formates .

Environmental Impact

  • Atmospheric Lifetime : this compound’s shorter atmospheric lifetime (due to higher OH reactivity) compared to isopropyl acetate makes it less persistent but more reactive in smog formation .
  • Degradation Pathways: Unlike isopropyl acetate, which hydrolyzes to acetic acid and isopropanol, this compound undergoes α-ester rearrangement during oxidation, producing chemically activated intermediates like acylperoxy nitrates .

Research Findings and Data Tables

Table 1: Kinetic Parameters for Radical Reactions

Compound Reaction with OH (cm³ molecule⁻¹ s⁻¹) Reaction with Cl (cm³ molecule⁻¹ s⁻¹)
This compound $2.4 \times 10^{-12}$ $1.75 \times 10^{-11}$
tert-Butyl formate Not reported $1.45 \times 10^{-11}$
Isopropyl acetate $1.1 \times 10^{-12}$ (estimated) Not studied

Table 2: Oxidation Product Yields

Compound Major Products (Yield %)
This compound Acetic formic anhydride (43%), acetone (43%), HCOOH (15–20%)
tert-Butyl formate Acetone (45%), formaldehyde (30%), CO₂ (25%)

Biological Activity

Isopropyl formate, an organic compound classified as a carboxylic acid ester, is formed from the reaction of isopropanol and formic acid. Its chemical structure includes a propyl group attached to the carbonyl carbon of the formate functional group, which imparts unique properties relevant to various biological applications.

This compound has the chemical formula C4H8O2C_4H_8O_2 and is characterized by a fruity odor. It is flammable and can irritate the skin, eyes, and respiratory tract upon contact or inhalation. The compound's synthesis can be achieved through several methods, including direct esterification and transesterification processes.

Biological Activity Overview

While extensive research on the biological activity of this compound is limited, available studies suggest potential interactions with biological systems that merit further investigation. The following sections summarize key findings related to its biological activity.

1. Solvent Properties and Extraction

This compound exhibits good solvency properties for various organic compounds, making it a candidate for use in specific reactions or as a solvent in the extraction of bioactive compounds from natural sources. This characteristic enhances its applicability in biochemical studies.

2. Toxicological Profile

The toxicological evaluation of this compound indicates that it may act as an irritant and has varying degrees of toxicity depending on concentration and exposure duration. Its hydrolysis products, such as isopropanol and formic acid, have physiological effects that could influence metabolic pathways .

3. Interaction with Biomolecules

Limited studies have explored this compound's ability to form adducts with biomolecules, suggesting potential insights into protein-ligand interactions. However, comprehensive data on its biochemical interactions remain sparse.

Study on Anti-inflammatory Activity

A notable study synthesized novel derivatives of isopropyl compounds and evaluated their anti-inflammatory properties. The results indicated significant inhibition of edema in carrageenan-induced inflammation models. Below is a summary table of the findings:

Compound NameDose (mg/kg)Percent Oedema Inhibition (%)p-value
Isopropyl Derivative A5045 ± 5<0.01
Isopropyl Derivative B10060 ± 7<0.01
Control Group-0-

The study concluded that certain isopropyl derivatives exhibit promising anti-inflammatory effects, warranting further exploration into their mechanisms of action .

Food Safety Evaluation

This compound has been evaluated as a food additive by the Joint FAO/WHO Expert Committee on Food Additives. The committee assessed its safety profile and established acceptable daily intake levels, highlighting its potential use in flavoring agents while ensuring consumer safety .

Q & A

Basic Research Questions

Q. How can researchers determine the purity and structural integrity of synthesized isopropyl formate?

  • Methodological Answer : Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, and Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups (e.g., ester carbonyl stretch at ~1740 cm⁻¹) . For quantification, compare experimental boiling points (68°C) and density (0.884 g/mL at 25°C) with literature values .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Due to its low flash point (7°F/-14°C), store in a flammable cabinet and avoid open flames. Use type ABEK respirators , chemical-resistant gloves, and safety goggles to mitigate risks of skin/eye irritation. Ensure fume hoods are used during synthesis or transfers, as inhalation may affect the central nervous and respiratory systems .

Q. How can researchers optimize the synthesis of this compound via esterification?

  • Methodological Answer : Employ acid-catalyzed esterification between formic acid and isopropyl alcohol. Key parameters include:

  • Catalyst : Sulfuric acid (0.5–1.0 mol%).
  • Temperature : 60–80°C with reflux.
  • Mole ratio : 1:1.2 (acid:alcohol) to drive equilibrium.
    Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl formate
Reactant of Route 2
Reactant of Route 2
Isopropyl formate

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